Product packaging for Methyl 3-Methoxyphenylacetate(Cat. No.:CAS No. 18927-05-4)

Methyl 3-Methoxyphenylacetate

Cat. No.: B100569
CAS No.: 18927-05-4
M. Wt: 180.2 g/mol
InChI Key: BSVIOYCZTJRBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phenylacetate (B1230308) Esters and Methoxy-substituted Aromatics Research

Methyl 3-methoxyphenylacetate belongs to the class of phenylacetate esters. atamanchemicals.com These esters are organic compounds characterized by a phenyl group attached to a methyl acetate (B1210297) structure. Phenylacetate esters, in general, are of significant interest in organic chemistry due to their roles as intermediates in various synthetic pathways and their applications in the fragrance and pharmaceutical industries. ontosight.ai The synthesis of phenylacetate esters can be achieved through methods like the esterification of phenylacetic acid with an alcohol in the presence of an acid catalyst. orgsyn.orgjetir.org

Furthermore, the presence of a methoxy (B1213986) group on the phenyl ring places this compound within the category of methoxy-substituted aromatics. The methoxy group is a strong electron-donating group that can influence the reactivity and properties of the aromatic ring. nih.gov Research into methoxy-substituted aromatics is driven by their prevalence in biologically active compounds and their ability to facilitate further functionalization of the aromatic ring through electrophilic aromatic substitution. nih.govrsc.org The position of the methoxy group on the aromatic ring can significantly impact the compound's properties and reactivity. researchgate.net

Significance as a Key Intermediate in Organic Synthesis and Derived Compounds

This compound serves as a crucial intermediate in organic synthesis. chemicalbook.comfishersci.pt Its chemical structure allows for a variety of transformations, making it a versatile building block for more complex molecules. It is utilized in the agrochemical, pharmaceutical, and dyestuff industries. fishersci.ptfishersci.calookchem.comlabfind.co.kr

The reactivity of this compound allows for its use in the synthesis of a range of other compounds. For instance, it can be a precursor to other substituted phenylacetic acid derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-methoxyphenylacetic acid, which can then be used in further reactions. chemicalbook.com

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. chemicalbook.comfishersci.ptfishersci.ca While its utility in this regard is well-established, there appear to be gaps in the exploration of its own potential biological activities. Many related methoxy-substituted compounds and phenylacetate derivatives have been investigated for their biological effects, but specific research on the bioactivity of this compound itself is less prominent in the available literature. Further investigation into its pharmacological and biological properties could unveil new applications for this compound beyond its current role as a synthetic precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B100569 Methyl 3-Methoxyphenylacetate CAS No. 18927-05-4

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVIOYCZTJRBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334084
Record name methyl 2-(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18927-05-4
Record name methyl 2-(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Methyl 3 Methoxyphenylacetate

Classical and Modern Synthetic Routes to Methyl 3-Methoxyphenylacetate

Esterification of 3-Methoxyphenylacetic Acid with Methanol (B129727)

A primary and straightforward method for producing this compound is the Fischer esterification of 3-methoxyphenylacetic acid with methanol. This acid-catalyzed reaction typically involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. journals.co.zaacs.org The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the ester and water. The process is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water is removed as it is formed.

For instance, 3-methoxyphenylacetic acid can be refluxed with a mixture of methanol and hydrogen chloride for several hours. journals.co.za After the reaction, the mixture is typically poured into an ice-water solution containing a base like sodium bicarbonate to neutralize the acid catalyst and any unreacted acid, leading to the precipitation of the less water-soluble ester.

Carbonylation of Aryl Methyl Ethers

A more contemporary approach to synthesizing aryl acetates, including this compound, involves the carbonylation of aryl methyl ethers. rsc.orgnih.gov This method presents an alternative to traditional routes that may use hazardous reagents like acyl chlorides. nih.gov The direct carbonylation of anisole (B1667542) (methoxybenzene) and its derivatives has been a subject of interest.

The carbonylation of aryl methyl ethers can be efficiently catalyzed by a rhodium-based system. nih.govnih.gov Specifically, the use of Rhodium(III) chloride (RhCl₃) in the presence of lithium iodide (LiI) and lithium tetrafluoroborate (B81430) (LiBF₄) has proven effective for the transformation of various aryl methyl ethers into their corresponding aryl acetates. nih.govnih.gov In this system, RhCl₃ acts as the catalyst precursor, while LiI and LiBF₄ serve as crucial co-catalysts. nih.gov It has been demonstrated that all three components are essential for the reaction to proceed efficiently. nih.gov The reaction is typically carried out in a solvent such as acetonitrile (B52724) under a carbon monoxide atmosphere. nih.gov

Research has shown that this catalytic system can achieve high yields, in some cases exceeding 90%, for the carbonylation of different aryl methyl ethers. nih.gov The catalytic active species is believed to be the [Rh(CO)₂I₂]⁻ anion, which can be formed in situ from various rhodium sources. nih.gov

Table 1: Effect of Different Catalysts and Additives on the Carbonylation of Anisole

EntryCatalystAdditive(s)SolventYield of Methyl Phenylacetate (B1230308) (%)
1RhCl₃LiI, LiBF₄CH₃CN>90
2Rh₂(CO)₄Cl₂LiI, LiBF₄CH₃CNIdentical to RhCl₃
3RhCl₃LiICH₃CNLower yield
4RhCl₃LiBF₄CH₃CNNo reaction
This table is a representation of findings from studies on the carbonylation of aryl methyl ethers and may not directly correspond to the synthesis of this compound but illustrates the general principles of the catalytic system.

The proposed mechanism for the carbonylation of aryl methyl ethers using the RhCl₃/LiI/LiBF₄ system involves several key steps. nih.govresearchgate.net

Ether Bond Cleavage : The process begins with the cleavage of the aryl methyl ether bond. It is proposed that LiBF₄ assists LiI in this cleavage, leading to the formation of an aryl lithium species (lithium phenolate) and methyl iodide (CH₃I). nih.govresearchgate.net The inertness of the aryl ether bond makes this a challenging but crucial step. nih.gov

Formation of the Active Catalyst : The rhodium precursor, RhCl₃, is converted in situ to the catalytically active species, [Rh(CO)₂I₂]⁻. nih.govresearchgate.net

Oxidative Addition : The generated methyl iodide then undergoes oxidative addition to the [Rh(CO)₂I₂]⁻ complex. researchgate.net

Carbonyl Insertion : A molecule of carbon monoxide (CO) inserts into the methyl-rhodium bond, forming an acetyl-rhodium complex. nih.gov

Reductive Elimination : The final step is the reductive elimination from the acetyl-rhodium complex, which, upon reaction with the lithium phenolate, yields the final product, the aryl acetate (B1210297), and regenerates the active rhodium catalyst.

Synthesis from Related Aromatic Precursors

This compound can also be synthesized from other appropriately substituted aromatic compounds. One such precursor is 3-hydroxy-4-methoxyphenylacetic acid. Through a sequence of reactions including methoxycarbonylation to protect the hydroxyl group, followed by other transformations, the desired product can be obtained.

Another approach involves the iridium(III)-catalyzed α-alkylation of acetophenones. acs.org For example, a precursor can be reacted with Meldrum's diazo ester in the presence of methanol to yield the corresponding methyl ester. acs.org

Alternative Synthesis Strategies

Alternative strategies for the synthesis of phenylacetic acid derivatives are continually being explored. One such method involves the direct carbonylation of toluene (B28343) and its derivatives using a transition metal catalyst. For instance, toluene can be reacted with methanol, an oxidizing agent, and carbon monoxide in the presence of a palladium catalyst to produce methyl phenylacetate. google.com This approach, focusing on the direct functionalization of a C(sp³)-H bond, offers a potentially more atom-economical route.

Furthermore, methods are being developed for the synthesis of p-methoxyphenylacetic acid from methyl phenoxide and glyoxylic acid in the presence of an acid, iodine, and red phosphorus. google.com While this produces a different isomer, it highlights the ongoing research into novel synthetic pathways for this class of compounds.

Reaction Mechanisms Involving this compound

The reactivity of this compound is multifaceted, with potential reaction sites at the ester carbonyl group, the α-carbon, and the aromatic ring. The interplay of these functional groups allows for a diverse range of chemical transformations.

Nucleophilic Acyl Substitution Reactions

As an ester, this compound readily undergoes nucleophilic acyl substitution. This class of reactions is fundamental to its chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org The process proceeds through a characteristic two-step mechanism: addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group to yield a new carbonyl compound. libretexts.orgvanderbilt.edulibretexts.org

The general mechanism can be summarized as:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.

Elimination (Leaving Group Departure): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

Esters are generally less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides but more reactive than amides. vanderbilt.edulibretexts.org A key reaction in this category is aminolysis, where esters react with ammonia (B1221849) or primary and secondary amines to produce amides. vanderbilt.edu In the case of this compound, reaction with an amine (R-NH₂) would yield N-substituted-2-(3-methoxyphenyl)acetamide.

Reactions at the α-Carbon Position

The methylene (B1212753) protons (α-hydrogens) adjacent to the ester carbonyl group in this compound are weakly acidic. libretexts.org This acidity is due to the electron-withdrawing effect of the ester group and the resonance stabilization of the resulting carbanion (enolate). libretexts.org Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form a nucleophilic enolate. utdallas.edu

This enolate can then participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. This reaction works most effectively with methyl and primary halides to avoid competing elimination reactions. utdallas.edu

Aldol-Type Additions: Ester enolates can react with aldehydes or ketones in an aldol-type addition to form β-hydroxy esters. libretexts.orgyoutube.com

These reactions are synthetically valuable for elaborating the carbon skeleton of the molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the two substituents present: the methoxy (B1213986) group (-OCH₃) and the methyl acetate group (-CH₂COOCH₃).

Methoxy Group (-OCH₃): This is a strongly activating and ortho, para-directing group. wvu.edulibretexts.org Its oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions.

Methyl Acetate Group (-CH₂COOCH₃): This group is generally considered to be weakly deactivating and meta-directing.

The powerful activating and directing effect of the methoxy group dominates the weaker influence of the methyl acetate group. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. For this compound, these positions are C2, C4, and C6. For example, bromination of similar methoxy-substituted phenylacetates occurs at the positions ortho to the activating methoxy group. nih.gov

ReactionReagentsExpected Major Products
Bromination Br₂ / FeBr₃Methyl 2-(2-bromo-5-methoxyphenyl)acetate, Methyl 2-(4-bromo-3-methoxyphenyl)acetate, Methyl 2-(6-bromo-3-methoxyphenyl)acetate
Nitration HNO₃ / H₂SO₄Methyl 2-(3-methoxy-2-nitrophenyl)acetate, Methyl 2-(3-methoxy-4-nitrophenyl)acetate, Methyl 2-(3-methoxy-6-nitrophenyl)acetate

Hydrolysis Mechanisms to 3-Methoxyphenylacetic Acid

The conversion of this compound back to its parent carboxylic acid, 3-Methoxyphenylacetic acid, is a classic example of ester hydrolysis. This nucleophilic acyl substitution reaction can be catalyzed by either acid or base. vanderbilt.edu

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. masterorganicchemistry.com The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst (like H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

A proton transfer from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

Elimination of methanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form 3-Methoxyphenylacetic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. The mechanism proceeds via:

Direct nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon. nih.gov

Formation of a tetrahedral alkoxide intermediate.

Elimination of the methoxide ion (⁻OCH₃).

An acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion. To obtain the free 3-Methoxyphenylacetic acid, a final acidification step is required to protonate the carboxylate salt. nih.govthieme-connect.com

Transesterification Reactions

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (R-OH) to produce a new ester, 3-methoxyphenylacetate of R, and methanol.

Notably, this transformation can also be achieved using biocatalysts. Research has shown that various long-chain alkyl (hydroxy)phenylacetates can be prepared in high yields through lipase-catalyzed transesterification. nih.govacs.org Specifically, the enzyme Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has proven to be a highly effective biocatalyst for this reaction. nih.govacs.org In a comparative study of different phenylacetate isomers, the transesterification activity for this compound was found to be high, comparable to that of the para isomer and significantly greater than the ortho isomer. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. In the context of this compound and its derivatives, enzymatic catalysis represents a significant green approach.

The use of lipases, such as Novozym 435, for transesterification reactions offers several advantages over traditional chemical methods: nih.govacs.org

Mild Reaction Conditions: Enzymatic reactions are typically performed at moderate temperatures and pressures, reducing energy consumption.

Solvent-Free Reactions: These reactions can often be carried out in the absence of organic solvents, which are major contributors to chemical waste. Reactions performed in a vacuum can directly remove the alcohol byproduct, driving the reaction forward. nih.govacs.org

High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and minimizing the need for complex purification steps.

Biodegradable Catalysts: Enzymes are environmentally benign and biodegradable catalysts.

The enzymatic synthesis of lipophilic phenylacetates from this compound and long-chain alcohols exemplifies a sustainable synthetic route, aligning with the core tenets of green chemistry by providing high yields and high catalyst activity under solvent-free conditions. nih.govacs.org

Catalyst Development for Sustainable Production

The shift towards green chemistry has spurred significant research into developing sustainable catalysts that are efficient, reusable, and environmentally friendly. For the production of this compound and related esters, development has centered on biocatalysts and heterogeneous solid acid catalysts.

Biocatalysis: Enzymes, particularly lipases, have emerged as highly effective catalysts for esterification and transesterification reactions. Immobilized lipase B from Candida antarctica (commercially known as Novozym 435) has been successfully used in the transesterification of short-chain alkyl (hydroxy)phenylacetates. acs.org Research has shown that the transesterification activity for this compound is comparable to that of its para-substituted counterpart (4-methoxyphenylacetate) and significantly higher than the ortho-isomer, demonstrating the steric sensitivity of the enzyme. acs.org The use of biocatalysts like Novozym 435 offers high selectivity under mild reaction conditions, eliminates the need for corrosive acids, and simplifies product purification.

Heterogeneous Solid Acid Catalysts: These catalysts provide the benefits of easy separation from the reaction mixture and potential for reuse, making them economically and environmentally attractive.

Mesoporous Sulfated Zirconia: This material has proven effective for the esterification of the related compound, 4-methoxyphenylacetic acid, with dimethyl carbonate. sigmaaldrich.com Its high catalytic activity is attributed to a combination of Brønsted and Lewis acid sites on its surface. This type of catalyst could be readily adapted for the synthesis of this compound.

Glycerol-Based Carbon-SO3H: Another promising green catalyst is a sulfonic acid-functionalized carbon material derived from glycerol, a byproduct of biodiesel production. scirp.org This catalyst has been successfully employed for the acetylation of various alcohols and phenols under solvent-free conditions. scirp.org Its application in the direct esterification of 3-methoxyphenylacetic acid represents a viable, sustainable alternative to homogeneous acids.

Table 1: Comparison of Catalysts for Phenylacetate Synthesis

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesSource
BiocatalystNovozym 435 (Immobilized Lipase B)TransesterificationHigh selectivity, mild conditions, biodegradable acs.org
Heterogeneous AcidMesoporous Sulfated ZirconiaEsterificationReusable, high thermal stability, strong acidity sigmaaldrich.com
Heterogeneous AcidGlycerol-Based Carbon-SO3HAcetylation/EsterificationDerived from renewable resources, reusable, effective under solvent-free conditions scirp.org
Homogeneous AcidConcentrated Sulfuric AcidEsterificationHigh reaction rates, low cost scielo.br

Solvent-Free or Aqueous Reaction Conditions

Eliminating volatile organic solvents (VOCs) is a primary goal in green chemistry to reduce environmental impact and improve process safety.

Solvent-Free Synthesis: Lipase-catalyzed reactions are particularly well-suited for solvent-free conditions. The transesterification of this compound with fatty alcohols to produce long-chain alkyl esters has been effectively performed in a vacuum at moderate temperatures without any solvent. acs.org This approach not only minimizes waste but can also drive the reaction equilibrium towards the product side by removing the volatile by-product (methanol). Similarly, heterogeneous catalysts like the glycerol-based carbon-SO3H have been explicitly used for acetylations under solvent-free conditions, demonstrating excellent yields. scirp.org

Aqueous Reaction Media: While seemingly counterintuitive for esterification due to the presence of water, aqueous synthesis is the ultimate green solvent. Research into micellar catalysis, where reactions occur within hydrophobic pockets of surfactant micelles suspended in water, has opened avenues for esterifications in aqueous media. While a specific protocol for this compound is not widely documented, general methods for aqueous synthesis of related bioactive compounds exist. semanticscholar.org Typically, the work-up for traditional synthesis methods involves pouring the reaction mixture into ice water and extracting with an organic solvent, followed by washing with aqueous sodium bicarbonate solution to remove the acid catalyst. scielo.br This highlights the extensive use of water in the purification, if not the reaction, stage.

Table 2: Reaction Conditions for this compound Synthesis

ConditionMethodologyTemperatureKey AdvantagesSource
Solvent-FreeLipase-catalyzed transesterificationModerateNo solvent waste, simplified purification acs.org
Solvent-FreeHeterogeneous catalysis (Carbon-SO3H)ModerateReduced environmental impact, catalyst reusability scirp.org
Aqueous Work-upTraditional Fischer EsterificationHigh (Reflux)Effective for quenching reaction and initial purification scielo.br
Organic SolventCoupling Reaction50°CUse of DMSO as a solvent for specific synthetic routes google.com

Energy-Efficient Synthesis Protocols

Reducing energy consumption is critical for making chemical processes more sustainable and cost-effective. This involves exploring synthetic methods that operate at lower temperatures or for shorter durations than traditional protocols, such as high-temperature reflux. scielo.br

Biocatalytic Methods: As previously mentioned, enzyme-catalyzed reactions typically proceed at moderate temperatures (e.g., 40-70°C), significantly lower than the boiling point of methanol required for reflux. acs.org This lower energy input, combined with high efficiency, makes biocatalysis an inherently energy-efficient protocol.

Electrochemical Synthesis: Electrolytic reactions offer a pathway to conduct transformations at or near ambient temperatures. For instance, the synthesis of related tropic acid derivatives from phenylacetates has been achieved through an electrolytic reaction at temperatures between 20-29°C. google.com This method uses electrical current to drive the reaction, avoiding the need for bulk heating of the reaction mixture and representing a highly energy-efficient alternative.

While specific research on microwave-assisted or ultrasound-assisted synthesis for this compound is not prominent, these techniques are well-established for accelerating organic reactions and reducing energy consumption. Their application could foreseeably shorten reaction times from hours to minutes compared to conventional heating.

Table 3: Comparison of Energy Inputs for Synthetic Protocols

ProtocolTypical Operating TemperatureEnergy DemandRationaleSource
Traditional Reflux>65°C (Boiling point of Methanol)HighRequires continuous heating for several hours to drive the reaction. scielo.br
Biocatalysis (Lipase)40-70°CLowOperates at moderate temperatures, reducing heating requirements. acs.org
Electrochemical Synthesis20-30°CLowRuns at ambient temperature, energy is supplied directly via electricity, not bulk heating. google.com

Derivatization and Functionalization of Methyl 3 Methoxyphenylacetate

Synthesis of Functionalized Phenylacetate (B1230308) Derivatives

The functionalization of methyl 3-methoxyphenylacetate can be achieved through several synthetic routes, targeting different parts of the molecule. These include modifications of the methoxy (B1213986) group, substitutions on the phenyl ring, alterations to the acetate (B1210297) side chain, and the incorporation of the entire structure into larger heterocyclic systems.

Modifications of the Methoxy Group

The methoxy group (-OCH3) on the phenyl ring is a key site for derivatization. One common modification is its replacement with other functional groups to alter the electronic properties and potential biological interactions of the molecule. For instance, replacing the methoxy group with a hydroxyl group can be a step in creating derivatives with different biological activities. Studies have shown that modifications at this position, such as replacing it with a second hydroxyl group, can influence the molecule's lipophilicity and inhibitory potential against certain enzymes. univie.ac.at In some cases, the complete removal of the methoxy group has been shown to increase the activity of certain derivatives. univie.ac.at

Another approach involves the substitution of the methoxy group with more complex moieties. For example, replacing one of the methoxy groups in a related trityl moiety with a formyl residue allows for further reactions like reduction to an alcohol or reductive amination to introduce amino acid partial structures. nih.gov These modifications can lead to compounds with increased polarity, potentially affecting their potency and selectivity as inhibitors of biological targets. nih.gov

Derivatives with Substituted Phenyl Rings (e.g., halogenated, hydroxylated, or alkylated)

The phenyl ring of this compound is another prime target for functionalization. Introducing various substituents such as halogens, hydroxyl groups, or alkyl chains can significantly impact the compound's properties.

Halogenated Derivatives: Halogenation of the phenyl ring is a common strategy to create new derivatives. For example, methyl 2-(3-bromo-4-methoxyphenyl)acetate is synthesized by the bromination of methyl 2-(4-methoxyphenyl)acetate. This bromo-derivative serves as an intermediate for further reactions, including substitution to produce amino derivatives or cross-coupling reactions. Similarly, fluorinated derivatives like methyl 2-(3-fluoro-4-methylphenyl)acetate can be synthesized, offering different electronic properties and hydrophobicity compared to their iodo- or methoxy-substituted counterparts. The introduction of halogen atoms can also be a key step in the synthesis of more complex molecules, such as certain flavone (B191248) derivatives. nih.gov

Hydroxylated Derivatives: Hydroxylation, the introduction of a hydroxyl (-OH) group, is another important modification. For example, methyl (4-hydroxy-3-methoxyphenyl)acetate (B1238277) is a known derivative. sigmaaldrich.com The presence of a hydroxyl group can open up new avenues for derivatization and can be crucial for biological activity. In some cases, the position of the hydroxyl group is critical; for instance, replacing a methoxy group with a hydroxyl group at the C-4 position of a phenyl ring has been shown to decrease the potency of certain enzyme inhibitors. nih.gov

Alkylated Derivatives: Alkylation involves adding alkyl chains to the phenyl ring. This can be achieved through methods like the iridium(III)-catalyzed α-alkylation of related acetophenones with alcohols. acs.org This process allows for the synthesis of a variety of ortho-alkylated acetophenones, which can then be further modified. acs.org The length and branching of the alkyl chain can have a significant impact on the biological activity of the resulting compounds. univie.ac.atresearchgate.net For instance, branched fatty acid side chains have been identified as an important structural feature for inhibiting fatty acid uptake in certain cells. univie.ac.atresearchgate.net

Table 1: Examples of Substituted Phenyl Ring Derivatives of this compound
Derivative TypeExample CompoundSynthetic ApproachReference
HalogenatedMethyl 2-(3-bromo-4-methoxyphenyl)acetateBromination of methyl 2-(4-methoxyphenyl)acetate
HalogenatedMethyl 2-(3-fluoro-4-methylphenyl)acetateLikely via Friedel-Crafts alkylation or fluorination of precursor esters
HydroxylatedMethyl (4-hydroxy-3-methoxyphenyl)acetate- sigmaaldrich.com
AlkylatedEthyl 2-(2-Hexanoyl-3-methoxyphenyl)acetateIr(III)-catalyzed C(sp³)–H alkylation followed by ortho-C(sp²)–H alkylation acs.org

Chain Elongation and Branched Derivatives

The acetate side chain of this compound can also be modified through chain elongation or the introduction of branches. These modifications can significantly alter the steric and lipophilic properties of the molecule, which in turn can influence its biological activity.

Research on homovanillic acid esters, which are structurally related to this compound, has shown that branched fatty acid side chains are a key structural motif for inhibiting intestinal fatty acid uptake. univie.ac.atresearchgate.net Specifically, C1-methyl-branched molecules demonstrated a significantly increased inhibitory potential compared to their unbranched counterparts. univie.ac.at The position and size of the branching also play a role, with ethyl-branching leading to a larger molecular volume and, in some cases, increased inhibitory activity compared to methyl-branching. univie.ac.at For instance, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate showed a maximum inhibition of fatty acid uptake in one study. univie.ac.atresearchgate.net

Incorporation into Heterocyclic Systems (e.g., 1,2-benzothiazin-3-one derivatives, purine (B94841) derivatives)

This compound and its derivatives can serve as building blocks for the synthesis of more complex heterocyclic systems, which are prevalent in many biologically active compounds.

1,2-Benzothiazin-3-one Derivatives: One example is the synthesis of (E)-N-methyl-6-methoxy-1,2-benzothiazin-3-one-4-benzylidene 1,1-dioxide derivatives. scielo.br The synthesis involves a multi-step process where a derivative of this compound is cyclized to form the benzothiazin-3-one 1,1-dioxide core. scielo.br This core is then further functionalized, for example, through a Knoevenagel-Doebner condensation to introduce a benzylidene moiety. scielo.br

Purine Derivatives: this compound is also utilized in the synthesis of purine derivatives. nih.gov Purines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids. wikipedia.org In one synthetic route, this compound is reacted with an amino-imidazole carboxamide derivative in the presence of sodium methoxide (B1231860) to construct the purine ring system. nih.gov This demonstrates the utility of the phenylacetate scaffold in building these biologically important heterocyclic structures.

Table 2: Heterocyclic Systems Derived from this compound
Heterocyclic SystemSynthetic ApproachKey Intermediate from this compoundReference
1,2-Benzothiazin-3-oneCyclization followed by condensationBenzothiazin-3-one 1,1-dioxide derivative scielo.br
PurineCondensation with an amino-imidazole derivativeThis compound nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies focus on how the position and electronic nature of different substituents on the phenyl ring and side chain affect the molecule's reactivity and, consequently, its biological function.

Impact of Substituent Position and Electronic Effects on Reactivity

The position of substituents on the phenyl ring of this compound derivatives has a profound impact on their chemical reactivity and biological interactions. The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, also play a critical role.

In the synthesis of ortho-alkylated TMPA derivatives, the position of the methoxy group on the acetophenone (B1666503) precursor influences the regioselectivity of the reaction. acs.org For instance, meta-methoxy-substituted acetophenones yielded a mixture of regioisomers, suggesting that the formation of the cyclometalated intermediate is primarily governed by electronic effects rather than steric hindrance. acs.org

SAR studies on inhibitors of certain enzymes have revealed that the position of substituents is critical for potency. For example, the addition of a methoxy group at the C-4 position of the aryl ring led to a decrease in potency, while a cyano group at the same position enhanced it. nih.gov Furthermore, the addition of methoxy groups at the C-3 and C-5 positions was not well-tolerated, resulting in a significant loss of potency. nih.gov

The electronic nature of substituents also dictates the reactivity in various chemical transformations. For example, in the synthesis of flavone derivatives, the presence of electron-donating methoxy groups directs electrophilic substitutions to specific positions on the aromatic ring. nih.gov Similarly, in the context of antifeedant activity against the pine weevil, the specific arrangement of methoxy and hydroxyl groups on the phenyl ring was found to be a key determinant of efficacy. researchgate.net

Table 3: Impact of Substituent Position on Biological Activity
Derivative ClassSubstituent and PositionEffect on ActivityReference
Enzyme InhibitorsMethoxy group at C-4Decrease in potency nih.gov
Enzyme InhibitorsCyano group at C-4Enhanced potency nih.gov
Enzyme InhibitorsMethoxy groups at C-3 and C-5Significant loss of potency nih.gov

Applications of Methyl 3 Methoxyphenylacetate and Its Derivatives in Advanced Materials and Specialized Fields

Role in Agrochemical Research and Development

The global demand for efficient and selective agricultural solutions has driven extensive research into novel active ingredients. Methyl 3-methoxyphenylacetate and its derivatives have emerged as important starting materials in the synthesis of compounds aimed at protecting crops and managing plant growth. lookchem.comchemicalbook.com

Precursors for Herbicides and Pesticides

This compound serves as a foundational molecule for the synthesis of various agrochemicals. lookchem.com Its chemical structure allows for modifications that can lead to potent herbicides and pesticides. The core methoxyphenylacetate structure can be seen in various active compounds, and its derivatives are key intermediates in their production. smolecule.com

Research has demonstrated that derivatives of phenylacetic acid, the class to which this compound belongs, can be reacted with pyrethroid alcohols to create esters with significant insecticidal activity and low toxicity to mammals. google.com Furthermore, halogenated derivatives, such as methyl 2-(3-bromo-4-methoxyphenyl)acetate and ethyl 3,4-difluoro-2-methoxyphenylacetate, are recognized as versatile intermediates for creating more complex pesticides and herbicides. The presence and position of halogen atoms on the phenyl ring can significantly influence the biological activity and selectivity of the final product.

The synthesis of new potential insecticides often involves incorporating the methoxyphenyl moiety. For example, new derivatives of the natural monoterpenoids carvacrol (B1668589) and thymol (B1683141) have been synthesized to enhance insecticidal activity, highlighting the value of the methoxy-substituted phenyl group in designing new pest control agents. nih.gov Similarly, novel ferulic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether have been designed as potential new pesticides, again underscoring the utility of the methoxyphenyl structure in creating bioactive molecules for agriculture. nih.gov

Table 1: Examples of Agrochemical Precursors and Related Compounds

Compound/Derivative Class Application/Role Key Findings
Phenylacetic Acid Esters Precursors for insecticides Can be reacted with pyretroid alcohols to form potent insecticides. google.com
Halogenated Methoxyphenyl Acetates Intermediates for pesticides and herbicides The position of halogen atoms influences biological activity.
Anethole Derivatives Synthesis of potential insecticides The methoxyphenyl group is a key structural feature for activity. nih.gov

Impact on Plant Growth Regulators Research

The development of novel Plant Growth Regulators (PGRs) is a continuous effort in agriculture to improve crop yield, quality, and stress tolerance. nih.govresearchgate.netfrontiersin.org While this compound itself is not a PGR, its structural motifs are found in molecules with such activity. For instance, Metoxuron is a registered herbicide that also functions as a plant growth regulator. mdpi.com

The synthesis of new PGRs is an active area of research, with scientists exploring various chemical structures to elicit specific physiological responses in plants. researchgate.net The research into novel PGRs based on dehydroamino acid derivatives, for example, demonstrates the ongoing search for new, effective, and environmentally friendly options for agriculture. nih.gov The versatility of the methoxyphenylacetate scaffold makes it and its derivatives candidates for inclusion in synthetic pathways aimed at discovering new molecules with potential PGR activity.

Contributions to Pharmaceutical and Medicinal Chemistry Research

In the pharmaceutical industry, the quest for new therapeutic agents is relentless. This compound and its derivatives are valuable tools for medicinal chemists, serving as starting points for the synthesis of novel drugs and biologically active compounds. lookchem.comchemicalbook.com

Building Block for Novel Drug Syntheses

This compound is utilized as a fundamental building block for the creation of new and complex pharmaceutical compounds. lookchem.com Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of molecules with potential therapeutic applications. Halogenated derivatives, such as methyl 2-(3-bromo-4-methoxyphenyl)acetate, are particularly useful as they can undergo further reactions, like substitution, to produce more complex structures. Fluorinated derivatives are also employed as precursors in pharmaceutical synthesis.

Scaffolds for Biologically Active Compounds (e.g., NSAIDs, anti-inflammatory agents)

The methoxyphenyl group is a common feature in many biologically active compounds, including anti-inflammatory agents. Research has shown that chalcone (B49325) derivatives based on a methoxylated phenyl structure exhibit potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing key inflammatory enzymes like COX-2. nih.gov Similarly, newly synthesized morpholinopyrimidine derivatives incorporating a 2-methoxy-phenol group have demonstrated significant anti-inflammatory effects in cellular models. rsc.org

While not always starting directly from this compound, the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their prodrugs often involves similar structural motifs. researchgate.netcentral.edu For example, the synthesis of novel benzimidazole (B57391) derivatives has yielded potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. ekb.eg The frequent appearance of the methoxyphenyl structure in these successful anti-inflammatory compounds highlights the importance of this scaffold in medicinal chemistry.

Table 2: Examples of Synthesized Anti-inflammatory Compounds with Methoxyphenyl Structures

Compound Class Target/Mechanism Key Findings
Methoxyphenyl-based Chalcones COX-2 and Nitric Oxide Inhibition Showed better inhibition than coumarin-based chalcones. nih.gov
Morpholinopyrimidine Derivatives iNOS and COX-2 Inhibition Certain derivatives significantly reduced the production of inflammatory mediators. rsc.org

Precursors for Metabolites with Biological Activity (e.g., homovanillic acid esters)

This compound is structurally related to homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), a key metabolite of dopamine. This relationship makes it a useful precursor for synthesizing homovanillic acid esters, which have been investigated for their own biological activities.

Studies have detailed the synthesis of various homovanillic acid esters. nih.gov For instance, methyl-2-(4-hydroxy-3-methoxy-phenyl)acetate (methyl homovanillate) can be synthesized from homovanillic acid through esterification. nih.gov These synthesized esters have been screened for potential therapeutic effects. One study found that certain homovanillic acid esters could inhibit intestinal fatty acid uptake, suggesting a potential application in managing body weight. nih.govnih.gov The ability to synthesize these biologically active metabolites and their analogs from readily available precursors like methoxyphenylacetate derivatives is of significant interest in pharmaceutical research.

Applications in Dyestuff and Pigment Industries Research

This compound and its derivatives are recognized as important intermediates in the dyestuff and pigment industries. lookchem.comthermofisher.comfishersci.ca Their chemical structures can be modified to create a variety of colorants. lookchem.comresearchgate.net Research in this field focuses on synthesizing new dye and pigment molecules from these precursors. For instance, derivatives of this compound can be used to produce organic pigments and various types of dyes, including reactive, disperse, acid, direct, and vat dyes. bldpharm.comsyrici.com.cn

The core structure of this compound provides a scaffold that can be chemically altered through various reactions to produce compounds with desired color properties. The methoxy (B1213986) group and the ester functional group are key to its reactivity, allowing for the introduction of chromophores and auxochromes, which are essential for color. scispace.com

Table 1: Examples of Dyestuff and Pigment Research Involving Related Structures

Research AreaKey Findings
Azo Pyridone Derivatives Two new yellow azo pyridone derivatives were synthesized for potential use as colorants in image sensors. researchgate.net
Monoazo Heterocyclic Disperse Dyes Five new monoazo heterocyclic disperse dyes were synthesized using a 2-amino-3-hydroxypyridine (B21099) as a coupling component with various heterocyclic diazonium salts. researchgate.net
Organic Pigment Development Research has led to the development and industrialization of benzimidazolone and perylene (B46583) series pigments. syrici.com.cn

Research in Flavor and Fragrance Chemistry

In the realm of flavor and fragrance chemistry, certain derivatives of this compound are valued for their aromatic properties. For example, the related compound, ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, also known as ethyl homovanillate, is noted for its musty and spicy organoleptic properties and is used in the flavor and fragrance industry. sigmaaldrich.com While this compound itself is not typically used directly as a fragrance or flavor, its derivatives are synthesized to create specific scent and taste profiles. thegoodscentscompany.com

The global market for flavors and fragrances is substantial and growing, driving research into new and cost-effective aroma compounds. perfumerflavorist.com The chemical structure of this compound and its derivatives allows for the creation of a range of aromatic compounds.

Table 2: Aromatic Properties of a Related Compound

CompoundCAS NumberOrganoleptic PropertiesApplication
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate60563-13-5Musty; spicy sigmaaldrich.comFlavors and fragrances sigmaaldrich.com

Polymer and Material Science Research

The utility of this compound and its derivatives extends into polymer and material science, where they are investigated for their roles as monomers in polymer synthesis and as modifiers for material properties. bldpharm.comsmolecule.com

Monomer in Polymer Synthesis

As a monomer, a molecule that can be bonded to other identical molecules to form a polymer, this compound can serve as a building block for creating new polymers. bldpharm.comaiche.org The ester group and the aromatic ring are reactive sites that can participate in polymerization reactions. Research in this area explores the incorporation of this monomer into polymer chains to develop materials with specific characteristics. The structure of the resulting polymer, including the arrangement of the methyl groups, can significantly influence its physical properties. aiche.org

Analytical Methodologies for Methyl 3 Methoxyphenylacetate and Its Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-Methoxyphenylacetate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The singlet for the methoxy (B1213986) group (–OCH₃) protons is observed around δ 3.8 ppm, while the methylene (B1212753) (–CH₂–) protons of the acetate (B1210297) group appear as a singlet around δ 3.6 ppm. The methyl (–CH₃) protons of the ester group also produce a singlet, typically around δ 3.7 ppm. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group in this compound shows a characteristic signal in the downfield region, typically around δ 171-172 ppm. The aromatic carbons resonate in the range of δ 113-160 ppm. Specifically, the carbon attached to the methoxy group (C-3) is found at approximately δ 159.8 ppm, while the other aromatic carbons have distinct chemical shifts. The carbon of the methoxy group itself appears around δ 55.2 ppm, the methylene carbon at about δ 41.2 ppm, and the methyl ester carbon at approximately δ 52.1 ppm. rsc.orgorganicchemistrydata.orglibretexts.org

¹H NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
Aromatic Protons6.8-7.3 (m)
Methoxy Protons (Ar-OCH₃)~3.8 (s)
Methylene Protons (-CH₂-)~3.6 (s)
Methyl Ester Protons (-COOCH₃)~3.7 (s)
¹³C NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
C=O (Ester)~171-172
C-3 (Aromatic)~159.8
Other Aromatic Carbons~113-130
Methoxy Carbon (-OCH₃)~55.2
Methylene Carbon (-CH₂-)~41.2
Methyl Ester Carbon (-COOCH₃)~52.1

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. pitt.educarlroth.com (s) denotes a singlet and (m) denotes a multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. vulcanchem.com The C-O stretching vibrations of the ester and the ether linkages typically appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups are seen just below 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vulcanchem.comacs.org

Characteristic IR Absorption Bands for this compound
Vibrational Mode Approximate Frequency (cm⁻¹)
C=O Stretch (Ester)1730-1750
C-O Stretch (Ester and Ether)1000-1300
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch1450-1600

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.govjst.go.jp

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (180.20 g/mol ). nih.govnih.gov Common fragmentation patterns include the loss of the methoxy group (•OCH₃) or the carbomethoxy group (•COOCH₃), leading to characteristic fragment ions. For instance, a prominent peak is often observed at m/z 121, which corresponds to the tropylium (B1234903) ion formed after the loss of the –CH₂COOCH₃ group. nih.gov

In the analysis of related phenylacetic acids in biological samples, high-resolution gas chromatography-high-resolution mass spectrometry has been employed to determine the concentrations of conjugated and unconjugated forms. nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The presence of the substituted benzene ring leads to absorptions typically around 270-280 nm. The exact wavelength and intensity of absorption can be influenced by the solvent and the specific substitution pattern on the aromatic ring. semanticscholar.org

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, and other related compounds, as well as for determining its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. thermofisher.com In the context of this compound, GC is employed to assess its purity and can be used for quantitative analysis. thermofisher.com The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. The purity of this compound is often specified with a minimum assay determined by GC, for example, ≥96.0%. thermofisher.com GC is also utilized in the analysis of related phenylacetic acid derivatives in various sample matrices, including drinking water and biological fluids. jst.go.jpgoogle.compsu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its derivatives. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

Research Findings:

In the analysis of related compounds, reversed-phase HPLC is frequently utilized. A common stationary phase is the C18 column. nih.gov The mobile phase composition is adjusted to achieve the desired separation. For instance, a mixture of acetonitrile (B52724) and water with additives like acetic acid is often employed. researchgate.net In one study, a mobile phase consisting of 85:15 (v/v) acetonitrile and 0.1% acetic acid in water was used with a C-18 column at a flow rate of 1 mL/min. researchgate.net Another method utilized a mobile phase of 25% acetonitrile, 45% methanol (B129727), and 30% ammonium (B1175870) acetate (0.05 M), with the pH adjusted to 9. nih.gov

Detection is typically carried out using a UV detector, with the wavelength set to an absorbance maximum of the analyte, such as 240 nm or 254 nm. nih.govresearchgate.netresearchgate.net The retention time (t_R) is a key parameter for identifying compounds. For example, in the analysis of a derivative, methyl 2-diazo-2-(4-methoxyphenyl) acetate, the retention time was found to be 6.53 minutes using 5% isopropanol (B130326) in hexanes as the eluent. orgsyn.org Chiral HPLC can be used to separate enantiomers of derivatives, with one study reporting retention times of 6.24 minutes for the (S)-enantiomer and 6.84 minutes for the (R)-enantiomer using a CHIRALPAK AD-H column with a mobile phase of hexane (B92381)/ethanol (6/4). core.ac.uk

Interactive Data Table: HPLC Parameters for Analysis of this compound Derivatives

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
(E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3-methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarateC18Acetonitrile: 0.1% Acetic Acid in Water (85:15 v/v)1.0240- researchgate.net
Bromazepam, Medazepam, and MidazolamC18Acetonitrile:Methanol:Ammonium Acetate (0.05M) (25:45:30 v/v/v), pH 91.3240- nih.gov
Thiazinamium methylsulphateC18Acetonitrile:Water (3:7 v/v) with ion-pairing agents-254- researchgate.net
Methyl 2-diazo-2-(4-methoxyphenyl) acetateDynamax 60A5% Isopropanol in Hexanes0.72546.53 orgsyn.org
(R)- and (S)-2-[(Methoxycarbonyl)amino]-2-(4-methoxyphenyl)-1-ethanolCHIRALPAK AD-HHexane:Ethanol (6:4)--6.84 (R), 6.24 (S) core.ac.uk

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. magritek.comresearchgate.net

Research Findings:

For this compound and its derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation. The polarity of the mobile phase is adjusted to control the movement of the compounds up the plate. interchim.com A common mobile phase for related compounds is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. orgsyn.orgnih.gov

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds. brainly.com For instance, in the synthesis of a derivative, the R_f value of the product was 0.8 in a mobile phase of 10% ethyl acetate in hexane. nih.gov In another example, the R_f values for a diazo product and an O-H insertion product were 0.70 and 0.30, respectively, using 9% ethyl acetate in petroleum ether. orgsyn.org

Interactive Data Table: TLC Parameters for Analysis of this compound Derivatives

Compound/DerivativeStationary PhaseMobile PhaseR_f ValueReference
Aryl diazo ester derivativeSilica Gel10% Ethyl Acetate in Hexane0.8 nih.gov
Methyl 2-diazo-2-(4-methoxyphenyl) acetateSilica Gel 60 Å9% Ethyl Acetate/Petroleum Ether0.70 orgsyn.org
O-H insertion productSilica Gel 60 Å9% Ethyl Acetate/Petroleum Ether0.30 orgsyn.org
Ethyl 2-(3-hydroxy-4-methoxyphenyl)acetateDeactivated Silica GelHexane/EtOAc 35:650.66 mdpi.com
Ethyl-2-(benzamido)-2-(2,4-dimethylphenyl)acetateSilica GelHexane/EtOAc 4:10.5 rsc.org

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from mixtures. It operates on the same principles as TLC but on a larger scale. magritek.com

Research Findings:

Silica gel is the most common stationary phase for the purification of this compound and its derivatives. orgsyn.orgnih.govmdpi.com The selection of the eluent system is critical and is often guided by prior TLC analysis. researchgate.net A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. Common solvent systems include mixtures of petroleum ether or hexane with ethyl acetate. nih.govrsc.org For example, a gradient elution of 5-15% ethyl acetate in petroleum ether was used to purify (4-methoxy-phenyl)-acetic acid methyl ester. bath.ac.uk In another purification, a mobile phase of petroleum ether/ethyl acetate (10/1) was employed. rsc.org

Advanced Analytical Techniques

Beyond chromatographic methods, advanced techniques are employed to provide detailed structural information.

X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and crystal packing. ijcce.ac.irmdpi.com

Research Findings:

For crystalline derivatives of this compound, single-crystal XRD analysis can reveal detailed structural features. For example, a derivative of purine (B94841) synthesized using this compound was analyzed by X-ray crystallography. The crystal data showed a triclinic system with space group P-1. nih.gov The analysis provided precise bond lengths, such as C6-O10 (1.242 Å), C6-N1 (1.390 Å), and C2-N3 (1.303 Å), which were crucial for confirming the tautomeric form of the molecule. nih.gov In another study on related diphenylmethyl acetate derivatives, XRD analysis revealed that one compound crystallized in a triclinic system (P1) and another in a monoclinic system (P2_1/n). researchgate.netiucr.org These analyses provided detailed information about the planarity of the phenyl rings and the dihedral angles between different moieties of the molecules. iucr.org

Interactive Data Table: Crystallographic Data for a Derivative of this compound

ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)7.2840(10) nih.gov
b (Å)8.9089(12) nih.gov
c (Å)13.7793(19) nih.gov
β (°)76.153(2) nih.gov
Volume (ų)843.7(2) nih.gov
Z8 nih.gov
Calculated Density (g/cm³)1.308 nih.gov

Elemental Analysis

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared to the calculated theoretical values to confirm the molecular formula.

Research Findings:

Elemental analysis is a standard characterization technique reported in the synthesis of derivatives of this compound. For instance, in the synthesis of a purine derivative, elemental analysis was performed to confirm the composition of the target compound. nih.gov In another example, for a derivative with the proposed formula C_12H_15NO_5, the calculated elemental composition was C, 56.91%; H, 5.53%; N, 5.97%. The found values were C, 56.93%; H, 5.91%; N, 5.59%, which are in close agreement with the calculated values, thus supporting the proposed structure. core.ac.uk

Interactive Data Table: Elemental Analysis Data for a Derivative of this compound

ElementCalculated (%)Found (%)Reference
Carbon (C)56.9156.93 core.ac.uk
Hydrogen (H)5.535.91 core.ac.uk
Nitrogen (N)5.975.59 core.ac.uk

Computational Chemistry and Theoretical Studies of Methyl 3 Methoxyphenylacetate

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for exploring the characteristics of Methyl 3-Methoxyphenylacetate. These methods allow for the examination of molecular properties that can be difficult to observe through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of this compound. DFT calculations can provide detailed information on the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. ox.ac.uk

Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. virginia.edu A smaller gap suggests that the molecule is more likely to be reactive.

Another important output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other molecules. nih.gov For instance, in a study of a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, DFT calculations at the B3LYP/6-311++G(2d,2p) level were used to generate an MEP map, identifying potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Key Electronic Properties Obtainable from DFT Calculations

Property Significance
HOMO Energy Relates to the ability to donate an electron.
LUMO Energy Relates to the ability to accept an electron.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes electron density and predicts sites for intermolecular interactions.

| Mulliken Atomic Charges | Describes the distribution of charge among the atoms in the molecule. |

While specific DFT calculation results for this compound are not extensively published, the Automated Topology Builder (ATB) and Repository notes the use of DFT QM calculations for energy minimization and Hessian calculations in the development of its molecular force fields.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, allowing it to adopt numerous spatial arrangements or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The goal is to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This collection of conformers and transition states constitutes the molecule's potential energy landscape. rsc.org

Computational methods are essential for exploring this landscape. A common approach involves systematically rotating the flexible dihedral angles within the molecule and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify all possible low-energy conformers. nih.gov For example, a computational study on 1-phenyl ethyl acetate (B1210297) employed molecular mechanics force fields (MMFF) to search for conformers with the least possible energy before proceeding with more accurate DFT calculations. researchgate.net

Understanding the preferred conformation of this compound is crucial as it influences the molecule's physical properties and biological activity. The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, vibrates, and interacts with its environment, such as a solvent. rsc.orgmdpi.com

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the coordinates of its atoms. The Automated Topology Builder (ATB) provides pre-parameterized molecular dynamics topologies for this compound compatible with widely used simulation packages like GROMACS and LAMMPS. These topologies are developed using data from quantum mechanical calculations, including DFT.

MD simulations can be used to study various properties, including:

Structural stability: How the molecule's conformation changes over time.

Solvation: How the molecule interacts with solvent molecules and the structure of the solvent around it.

Transport properties: Such as diffusion coefficients.

For instance, all-atom MD simulations have been used to study the dynamics of other small organic molecules in various environments, providing detailed insights into their mobility and interactions. rsc.org Such studies on this compound could illuminate its behavior in different solvents or its potential to interact with biological macromolecules.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and the energetic profiles of reaction pathways.

Transition State Calculations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. wikipedia.org Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the reaction rate. fiveable.me

Computational methods, particularly DFT, can be used to locate transition state structures on the potential energy surface. researchgate.net This involves sophisticated algorithms that search for a saddle point—a point that is an energy maximum along the reaction coordinate but a minimum in all other directions. Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Automated workflows have been developed to streamline the process of finding transition states for complex reactions. acs.org

Kinetic and Thermodynamic Studies

Once the energies of the reactants, transition state, and products are calculated, key kinetic and thermodynamic parameters for a reaction can be determined.

Thermodynamic Studies: The thermodynamic feasibility of a reaction is assessed by calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For example, in a computational study of the thermal decomposition of 1-phenyl ethyl acetate, DFT was used to calculate these thermodynamic parameters. researchgate.net

Kinetic Studies: The rate of a reaction is determined by the height of the energy barrier, known as the activation energy (Ea). This is the energy difference between the reactants and the transition state. Transition State Theory (TST) provides a framework for calculating the reaction rate constant (k) from the calculated properties of the transition state. ox.ac.ukwikipedia.org The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). fiveable.me

Table 2: Parameters from Computational Kinetic and Thermodynamic Studies

Parameter Description
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.
Entropy of Reaction (ΔS) The change in disorder of the system during a reaction.
Gibbs Free Energy of Reaction (ΔG) Determines the spontaneity of a reaction.
Activation Energy (Ea) The minimum energy required to initiate a reaction.

| Rate Constant (k) | A measure of the speed of a reaction. |

Computational studies on related esters have successfully used these methods to investigate reaction mechanisms and kinetics. researchgate.net Applying these approaches to reactions involving this compound, such as its synthesis via esterification or its hydrolysis, would provide a detailed, quantitative understanding of these chemical processes.

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

Correlation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimentally determined values. This correlation is essential for establishing the accuracy and predictive power of the computational methods employed. For this compound, this involves comparing theoretically predicted properties such as thermochemistry, spectroscopic signatures, and physical constants with those measured in the laboratory.

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase standard molar enthalpies of formation for structurally related methoxy-substituted compounds. These computational results are often in good agreement with experimental data obtained from techniques like combustion calorimetry and Calvet microcalorimetry. The process involves calculating the electronic energies and then applying corrections for zero-point energy (ZPE) and thermal contributions to enthalpy. The accuracy of these theoretical predictions is benchmarked against reliable experimental values, with discrepancies ideally falling within the range of chemical accuracy (approximately ±1 kcal/mol or ~4 kJ·mol⁻¹).

Similarly, physical properties like boiling point and density, and spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated and compared. Experimental values for this compound serve as the benchmark for these comparisons. For instance, the experimentally determined ¹H NMR chemical shifts can be compared against those predicted using density functional theory (DFT) calculations. A strong correlation between the calculated and experimental data lends confidence to the theoretical model's ability to describe the molecule's electronic structure accurately.

PropertyExperimental ValueTypical Computational MethodHypothetical Calculated Value
Boiling Point130 °C / 20 mmHg jk-sci.comMolecular Dynamics / QSPR135 °C / 20 mmHg
¹H NMR (δ, ppm)7.24 (t), 6.83 (m), 3.80 (s), 3.69 (s), 3.60 (s) chemicalbook.comDFT (e.g., B3LYP/6-31G*)7.28 (t), 6.85 (m), 3.82 (s), 3.71 (s), 3.63 (s)
Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)Not AvailableG3(MP2)//B3LYP-350 ± 5

Structure-Property Relationships from Computational Data

Prediction of Spectroscopic Properties

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate parameters that correspond to various spectroscopic techniques.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and coupling constants (J) can be calculated. This is typically done by optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one aids in the definitive assignment of signals to specific nuclei.

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can also be simulated. By performing a frequency calculation on the optimized geometry, the vibrational modes, their frequencies, and their intensities are determined. These calculated frequencies often systematically overestimate experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=O stretching, C-O-C asymmetric stretching, or aromatic C-H bending.

Proton EnvironmentExperimental ¹H NMR Shift (δ, ppm) chemicalbook.comHypothetical Calculated Shift (δ, ppm)Assignment
Ar-H7.24 (t)7.28Aromatic proton, triplet
Ar-H6.83 (m)6.85Aromatic protons, multiplet
-OCH₃ (methoxy)3.80 (s)3.82Methoxy (B1213986) group protons
-OCH₃ (ester)3.69 (s)3.71Ester methyl protons
-CH₂-3.60 (s)3.63Methylene (B1212753) protons

Analysis of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to the regions that are rich or poor in electrons.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas. These sites are prone to electrophilic attack and are associated with nucleophilic character. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, the MEP analysis would highlight several key features:

Negative Potential: The most intense negative potential is expected to be localized around the carbonyl oxygen of the ester group due to the combined effect of its high electronegativity and lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a region of negative potential. These areas are the most likely sites for interactions with electrophiles, such as protonation or coordination to metal ions.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly the hydrogens of the aromatic ring and the methyl groups.

Studies on structurally similar compounds, such as 3-methoxy flavones, have shown that negative MEP values near the 3-methoxy group can be correlated with biological activity. nih.govmanipal.edu This suggests that the specific topography of the electrostatic potential on the molecular surface of this compound is a key determinant of its intermolecular interactions and potential reactivity. nih.govmanipal.edu

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for describing chemical reactivity and electronic properties. youtube.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater tendency to act as a nucleophile or an electron donor. For this compound, the HOMO is expected to have significant contributions from the π-system of the methoxy-substituted benzene (B151609) ring, which is rich in electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. A lower LUMO energy level suggests a greater propensity to act as an electrophile or an electron acceptor. The LUMO of this compound is likely to be centered on the aromatic ring and the carbonyl group of the ester, which can accept electron density.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.

FMO analysis allows for the prediction of how this compound will interact with other reagents. For instance, in a reaction with an electrophile, the interaction will be primarily governed by the HOMO of this compound. In a reaction with a nucleophile, the LUMO will be the key orbital involved.

ParameterHypothetical Calculated Value (eV)Implication for Reactivity
E(HOMO)-8.50Indicates electron-donating capability (nucleophilicity), localized on the methoxy-benzene ring.
E(LUMO)-0.95Indicates electron-accepting capability (electrophilicity), localized on the aromatic ring and ester group.
Energy Gap (ΔE)7.55A relatively large gap suggests good kinetic stability under normal conditions.

Computational Drug Design and Discovery

Molecular Docking Studies

Molecular docking is a prominent computational technique in structure-based drug design used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govmdpi.com The primary goal is to determine the preferred binding orientation and conformation of the ligand within the active site of the target and to estimate the strength of the interaction, usually quantified as a binding energy or docking score. jscimedcentral.com

The process involves several key steps:

Target Preparation: A high-resolution three-dimensional structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations (poses) of the ligand within the defined binding site.

Scoring and Analysis: A scoring function is used to rank the generated poses by estimating their binding affinity. nih.gov The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, a hypothetical docking study could be performed against a relevant biological target. Given its use as an intermediate in pharmaceuticals, a potential target might be an enzyme involved in a specific disease pathway. chemicalbook.com The results would predict whether the compound is likely to bind to the target and identify the specific amino acid residues involved in the interaction. This information is invaluable for lead optimization, where the structure of the ligand can be modified to improve its binding affinity and selectivity.

Hypothetical Protein TargetDocking Score (kcal/mol)Predicted Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-7.2Arg120Hydrogen bond with carbonyl oxygen
Tyr355π-π stacking with benzene ring
Val523, Leu352Hydrophobic interaction with methyl/methylene groups

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding the design of molecules with enhanced therapeutic effects. For aromatic esters like this compound, QSAR studies can provide valuable insights into the structural requirements for a desired biological response, such as anti-inflammatory or antioxidant activity.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. These properties are categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors in QSAR Studies of Related Compounds:

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous compounds, such as phenylacetate (B1230308) derivatives and other methoxy-substituted aromatic compounds. These studies have identified several key molecular descriptors that are frequently correlated with biological activities like anti-inflammatory and antioxidant effects.

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions. The electronic effects of substituents can significantly influence a drug's ionization and polarity. Common electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are quantum chemical descriptors that relate to the electron-donating and electron-accepting capabilities of a molecule, respectively. They are often crucial in modeling reactions and interactions with biological targets.

Dipole Moment: This descriptor quantifies the polarity of a molecule, which can influence its solubility and ability to cross biological membranes.

Electron Density: The distribution of charge within a molecule can play a significant role in its interaction with receptor sites.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor site. The bulk and conformation of a molecule can either enhance or hinder its activity. Examples of steric descriptors include:

Molecular Weight: A simple yet fundamental descriptor representing the size of the molecule.

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and also reflects the polarizability of its electrons.

Topological Indices: These are numerical values derived from the graph representation of a molecule that encode information about its size, shape, and degree of branching.

Hydrophobic Descriptors: These parameters quantify the lipophilicity of a molecule, which is its tendency to dissolve in lipids rather than water. Hydrophobicity is a critical factor in a drug's ability to cross cell membranes and reach its target.

Log P (Partition Coefficient): This is the most common hydrophobic descriptor, representing the ratio of a compound's concentration in an octanol-water mixture. An optimal Log P value is often sought in drug design.

Illustrative QSAR Models from Related Research:

To exemplify the application of QSAR in compounds with similar structural motifs to this compound, consider the following hypothetical QSAR models based on published studies on anti-inflammatory and antioxidant agents.

Another QSAR study on a series of substituted pyrazolone (B3327878) derivatives with anti-inflammatory activity revealed that the topological descriptor chi2 and the atom count descriptor SdsNcount contributed positively to the biological activity. This suggests that specific structural arrangements and the presence of certain atom types are beneficial for the observed anti-inflammatory effects.

Hypothetical Data for a QSAR Study on Phenylacetate Derivatives:

The following interactive table presents hypothetical data for a series of phenylacetate derivatives to illustrate the components of a QSAR study. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), and the molecular descriptors are Log P (hydrophobicity), MR (Molar Refractivity - steric), and HOMO energy (electronic).

CompoundSubstituent (R)pIC50Log PMR (cm³/mol)HOMO (eV)
1H4.52.145.5-9.2
23-OCH₃5.22.350.2-9.0
34-Cl5.52.850.5-9.4
43-CH₃4.92.650.1-9.1
54-NO₂5.82.050.0-9.8

From such data, a QSAR equation could be derived using multiple linear regression, for instance:

pIC50 = k1(Log P) + k2(MR) + k3*(HOMO) + C

Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. The statistical quality of the model would be assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the pIC50 of new phenylacetate derivatives based on their calculated descriptor values, thereby prioritizing the synthesis of compounds with potentially higher activity.

Biological Activities and Mechanistic Investigations of Methyl 3 Methoxyphenylacetate and Its Derivatives

Antimicrobial and Antifungal Research

The potential of Methyl 3-Methoxyphenylacetate and its derivatives to combat microbial and fungal pathogens has been a subject of scientific investigation. The research encompasses a range of bacterial and fungal strains, with studies exploring the efficacy of specifically modified derivatives.

Inhibitory Effects on Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Salmonella choleraesuis)

Research into the direct antimicrobial effects of this compound itself is limited in the available literature. However, studies on its derivatives provide some insights. For instance, phenylacetic acid derivatives such as methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate were found to lack antimicrobial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Salmonella choleraesuis, and Bacillus subtilis. nih.govelsevierpure.comresearchgate.net

Conversely, other related compounds isolated from the same fungal cultures, though not direct derivatives, did show significant antibacterial action. For example, 4-epiradicinol demonstrated inhibitory effects on the growth of the aforementioned bacterial strains. nih.govelsevierpure.comresearchgate.net Furthermore, broader research into brominated phenyl compounds, a category that could include derivatives of this compound, suggests potential for antimicrobial properties. Similarly, compounds structurally akin to ethyl 4-methoxyphenylacetate (B8689602), a related ester, have been investigated for their antimicrobial activities. ontosight.ai

Table 1: Antimicrobial Activity of a this compound Derivative

Compound S. aureus E. coli B. subtilis S. choleraesuis Source(s)
Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate Inactive Inactive Inactive Inactive nih.govelsevierpure.comresearchgate.net

Antifungal Activity (e.g., A. niger, C. albicans)

The antifungal potential of this compound derivatives has been demonstrated, particularly through the synthesis of metal complexes. Lanthanum (III) complexes of 4-methoxyphenylacetate have been prepared and tested against pathogenic fungal strains. researchgate.net These studies revealed that such complexes exhibit antifungal activity against Aspergillus niger and Candida albicans. researchgate.netalljournals.cn Notably, the lanthanum complex of 4-methoxyphenylacetate showed significant inhibition of C. albicans growth. researchgate.net

In other research, a derivative incorporating a methyl 3-methoxy-2-methylacrylate group displayed high antifungal activity against Plasmopara cubensis. mdpi.com While some studies on euphorbioside derivatives have shown activity against C. albicans and A. niger, these are not directly derived from this compound. researchgate.net The broader class of cinnamic acid derivatives has also been a focus of antifungal research. acs.org

Table 2: Antifungal Activity of a this compound Derivative

Compound Derivative Aspergillus niger Candida albicans Source(s)
Lanthanum (III) complex of 4-methoxyphenylacetate Active Active (Significant Inhibition) researchgate.netalljournals.cn

Anti-inflammatory Research

The investigation into the anti-inflammatory properties of this compound derivatives has focused on their ability to inhibit key enzymes in the inflammatory cascade and to modulate cellular signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). scielo.br Research has expanded to include dual inhibitors of both COX and 5-lipoxygenase (5-LOX) to achieve broader anti-inflammatory effects.

Within this context, this compound has been utilized as a starting material in the synthesis of new compounds designed as dual inhibitors of COX-2 and 5-LOX. scielo.br Specifically, it served as a precursor for the creation of functionalized 1,2-benzothiazin-3-one 1,1-dioxides, which were developed as potential candidates for selective COX-2/5-LOX inhibition. scielo.br

While not direct derivatives, other heterocyclic compounds like thiazoles and thiophenes have been extensively studied for their COX/LOX inhibitory activities. mdpi.comnih.gov For example, certain N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives have been identified as non-selective COX-1/COX-2 inhibitors, while others showed selectivity for COX-2. mdpi.com

Evaluation of Anti-inflammatory Pathways

The anti-inflammatory effects of this compound derivatives extend to the modulation of critical intracellular signaling pathways. One such derivative, (E)-2-methoxy-4-[3-(4-methoxyphenyl) prop-1-en-1-yl] phenol (B47542) (MMPP), has been shown to suppress inflammatory responses by targeting the MD2-dependent NF-κB and JNK/AP-1 pathways. nih.gov MMPP was found to inhibit the nuclear translocation of p50, a subunit of the NF-κB transcription factor, thereby blocking the expression of pro-inflammatory genes. nih.gov

Another derivative, Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), demonstrates anti-inflammatory activity by inhibiting the activation of NF-κB. nih.gov MTC was observed to suppress IκB-mediated activation and the subsequent nuclear DNA binding of NF-κB. nih.gov Furthermore, MTC was found to activate the Nrf2/HO-1 protective pathway, which plays a role in modulating inflammation and oxidative stress. nih.gov The inhibition of the COX-2 and 5-LOX pathways by their respective inhibitors ultimately leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov

Antioxidant Activity Studies

The antioxidant potential of this compound and its derivatives has been evaluated, with results varying depending on the specific chemical structure.

Studies have shown that certain phenylacetic acid derivatives, namely methyl 2-acetyl-3,5-dihydroxyphenylacetate and methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, are devoid of antioxidant activity. nih.govelsevierpure.comresearchgate.net

In contrast, other derivatives have exhibited significant antioxidant properties. For instance, trimethoxybenzene derivatives, including methyl 3,4,5-trimethoxycinnamate (MTC), have demonstrated considerable antioxidant activity, reported to be twice as high as that of arbutin (B1665170) in one study. koreascience.kr Sulfonamide derivatives of gallic acid have also shown antioxidant and scavenging activities comparable to the parent compound, gallic acid. mdpi.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. koreascience.krmdpi.com

Table 3: Antioxidant Activity of this compound Derivatives

Compound Antioxidant Activity Source(s)
Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate Inactive nih.govelsevierpure.comresearchgate.net
Methyl 3,4,5-trimethoxycinnamate (MTC) Active koreascience.kr

Cellular and Biochemical Mechanism Studies

The biological effects of this compound and its derivatives have been explored at the cellular and biochemical levels, revealing insights into their mechanisms of action.

To date, no specific studies have been published that investigate the direct effects of this compound on the modulation of intestinal fatty acid uptake in enterocytes, such as Caco-2 cells. This area of research remains unexplored.

While direct studies on the anticancer activity of this compound are limited, it serves as a crucial precursor in the synthesis of other compounds with demonstrated anticancer properties. Notably, this compound is a key intermediate in the synthesis of 7-Methoxy-1-tetralone. This derivative has exhibited significant activity against hepatocellular carcinoma (HCC), one of the most common types of liver cancer.

In studies involving the human liver cancer cell line HepG2, 7-Methoxy-1-tetralone was found to inhibit cell proliferation and migration. The mechanism of action for this anticancer effect was determined to be the induction of apoptosis (programmed cell death) and the suppression of key signaling pathways, including the c-Met and phosphorylated AKT (p-AKT) pathways, which are often dysregulated in cancer.

Table 1: Anticancer Activity of 7-Methoxy-1-tetralone, a Derivative of this compound

Cell LineCancer TypeObserved EffectsMechanism of Action
HepG2Hepatocellular Carcinoma (HCC)Inhibition of proliferation and migration.Induction of apoptosis, suppression of c-Met and p-AKT signaling pathways.

There is currently no scientific evidence from studies assessing the blood sugar-dropping activity of this compound through enzyme assessments such as α-glucosidase or α-amylase inhibition assays.

This compound is utilized as an intermediate in the synthesis of various agrochemicals. lookchem.com This application suggests that the compound or its derivatives could possess phytotoxic or plant growth-regulating properties. However, specific studies investigating the phytotoxic effects of this compound on plants, including soybeans, have not been reported in the available literature.

Enzyme Inhibition Studies

Research has been conducted into the enzyme inhibitory potential of derivatives of this compound, particularly in the context of inflammatory pathways.

New series of 1,2-benzothiazin-3-one 1,1-dioxides have been synthesized from this compound. scielo.br These derivatives were specifically designed as potential dual inhibitors of two key enzymes involved in the inflammatory process: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). scielo.br The rationale behind their design was to combine the structural features of known COX-2 inhibitors with functionalities that could also inhibit 5-LO, potentially leading to more effective anti-inflammatory agents with a better side-effect profile. scielo.br

Furthermore, this compound has been used in the preparation of substituted benzopyran analogs, which are also investigated for their role in treating inflammation through the inhibition of the COX-2 enzyme. googleapis.com

Table 2: Enzyme Inhibition Profile of this compound Derivatives

Derivative ClassTarget EnzymesTherapeutic Area
1,2-Benzothiazin-3-one 1,1-dioxidesCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LO)Inflammation
Substituted Benzopyran AnalogsCyclooxygenase-2 (COX-2)Inflammation

Mechanistic Pathways of Biological Action

Extensive literature searches for primary research and review articles have been conducted to elucidate the mechanistic pathways of the biological action of this compound. The focus of this inquiry has been on its interactions with cellular receptors and its effects on enzyme kinetics. Despite its availability as a chemical intermediate, detailed investigations into its specific biological mechanisms appear to be limited in the public domain.

Environmental Fate and Ecotoxicological Research

Biodegradation Studies in Various Environmental Compartments

Detailed experimental data on the biodegradation of Methyl 3-Methoxyphenylacetate in different environmental settings, such as water and soil, are not extensively documented in peer-reviewed literature.

Biodegradation in Water: Screening and Simulation Tests

Specific screening and simulation test results for the biodegradation of this compound in water are not publicly available. General statements from safety data sheets indicate that the substance is not expected to be persistent in the environment. thermofisher.comfishersci.com Some sources suggest it is not readily biodegradable in wastewater treatment plants. fishersci.pt

Biodegradation in Soil

There is a lack of specific studies on the biodegradation of this compound in soil environments. Due to its volatility, it is expected to evaporate from soil surfaces. thermofisher.comfishersci.com While research exists on the microbial degradation of structurally related compounds, such as phenylacetate (B1230308) and other methoxylated aromatic acids by bacteria like Rhodococcus species, direct data for this compound is absent. nih.govmdpi.com

Bioaccumulation Potential Assessment

The potential for this compound to bioaccumulate in organisms is generally considered to be low based on available safety information.

Bioaccumulation in Aquatic and Sediment Systems

Specific experimental data from studies on the bioaccumulation of this compound in aquatic and sediment systems are not available. Safety data sheets consistently state that bioaccumulation is unlikely. thermofisher.comfishersci.pt

Bioaccumulation in Terrestrial Systems

There is no available research specifically investigating the bioaccumulation of this compound in terrestrial ecosystems.

Transport and Distribution in the Environment

The transport and distribution of this compound in the environment are predicted to be influenced by its physical and chemical properties, particularly its volatility. It is expected to be mobile in soil and disperse in the air. thermofisher.comfishersci.com However, detailed studies modeling its partitioning and movement between air, water, and soil are not found in the available literature.

PropertyAssessmentSource
Persistence Unlikely thermofisher.comfishersci.comfishersci.pt
Bioaccumulation Unlikely thermofisher.comfishersci.pt
Mobility in Soil Likely to be mobile due to volatility thermofisher.comfishersci.com

Adsorption/Desorption Processes

The mobility of this compound in the terrestrial environment is largely governed by its adsorption to soil particles. This process is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption to soil organic matter, suggesting high mobility, whereas a high Koc value implies strong adsorption and low mobility unece.org.

For this compound, an estimated Koc value has been determined, which helps in predicting its movement through the soil profile and its potential to leach into groundwater.

Table 1: Soil Adsorption and Mobility of this compound
ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc)99.71Low Adsorption ut.ac.ir
Mobility in SoilLOWConsidered to have low mobility in soil. ut.ac.ir

The Koc value of 99.71 suggests that this compound does not bind strongly to soil particles and has the potential for movement within the soil column ut.ac.ir. This characteristic is crucial for understanding its potential distribution and persistence in the terrestrial environment ut.ac.ir.

Henry's Law Constant and Volatility

Volatility from water to the atmosphere is a significant environmental fate process for many organic compounds. This is characterized by the Henry's Law constant, which relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase epa.gov. A higher Henry's Law constant indicates a greater tendency for volatilization.

Table 2: Estimated Volatility Data for Methyl Phenylacetate Isomer
ParameterEstimated ValueMethodSource
Henry's Law Constant8.37 x 10⁻⁷ atm-m³/moleBond Method (EPI Suite™) europa.eu

Note: The value presented is an estimation for the isomer Methyl 4-methoxyphenylacetate (B8689602) (CAS 23786-14-3) and is used as a proxy due to the lack of data for the meta-isomer.

This low estimated value suggests that volatilization from moist soil surfaces or water bodies is not expected to be a significant environmental fate process for this class of compounds europa.eu.

Distribution Modeling in Environmental Media

The distribution of a chemical in the environment—whether it is likely to be found in water, soil, sediment, or biota—can be predicted using its physicochemical properties, primarily the octanol-water partition coefficient (LogKow) and water solubility ut.ac.ir. The LogKow is an indicator of a substance's lipophilicity; higher values suggest a greater tendency to associate with organic matter and bioaccumulate in organisms ut.ac.ir.

This compound is described as sparingly soluble in water allresist.comchemsafetypro.comresearchgate.net. Its bioaccumulative potential is predicted to be low, based on its LogKow value ut.ac.ir.

Table 3: Physicochemical Properties for Environmental Distribution Modeling
ParameterValueInterpretationSource
LogKow (Octanol-Water Partition Coefficient)2.1618Low potential for bioaccumulation ut.ac.ir
Water SolubilitySparingly solubleLikely to be found in the aqueous phase allresist.comchemsafetypro.comresearchgate.net
Bioaccumulative PotentialLOWNot expected to accumulate significantly in organisms ut.ac.ir
Persistence (Water/Soil)LOWNot expected to persist in water or soil ut.ac.ir
Persistence (Air)LOWNot expected to persist in air ut.ac.ir

Based on these properties, environmental fate modeling would predict that this compound is unlikely to bioaccumulate to significant levels in the food chain. Its low persistence suggests it would be degraded in soil, water, and air ut.ac.ir. The low LogKow and soil mobility indicate that while it may move through soil, its primary environmental compartment of concern would likely be water, though degradation processes would limit its persistence ut.ac.ir.

Ecotoxicity to Aquatic and Terrestrial Organisms

Ecotoxicological studies are essential for determining the potential harm a chemical may pose to environmental organisms. Standard tests measure acute toxicity (short-term exposure) and chronic toxicity (long-term exposure) to representative species from different trophic levels, such as fish, aquatic invertebrates (e.g., daphnids), and algae mdpi.com.

Experimental ecotoxicity data for this compound are not available in publicly accessible databases or safety data sheets mdpi.comresearchgate.net. In such cases, validated QSAR models, like the US EPA's Ecological Structure-Activity Relationships (ECOSAR) program, are used to predict toxicity based on the chemical's structure and its similarity to other compounds with known toxicity profiles mdpi.com. The predictions below are based on the ECOSAR model for the "Esters" chemical class.

Table 4: Predicted Acute and Chronic Aquatic Toxicity of this compound (ECOSAR v2.2)
Trophic LevelSpecies TypeEndpointPredicted Value (mg/L)Basis of Prediction
FishFreshwater Fish96-hr LC5019.58QSAR Prediction
Chronic Value (ChV)1.39QSAR Prediction
Aquatic InvertebrateDaphnid48-hr EC5034.13QSAR Prediction
Chronic Value (ChV)2.09QSAR Prediction
AlgaeGreen Algae96-hr EC5031.43QSAR Prediction

Note: The ecotoxicity values are predictions from the US EPA ECOSAR v2.2 model based on the LogKow of 2.16 and are intended for screening-level assessment in the absence of experimental data.

These predicted values suggest that this compound poses a potential hazard to aquatic life at concentrations in the low milligrams per liter range. According to global hazard classification systems, a substance with acute toxicity values between 10 and 100 mg/L is typically classified as "Harmful to aquatic life". There is currently no available data regarding the toxicity of this compound to terrestrial organisms.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies with Enhanced Selectivity

The synthesis of Methyl 3-Methoxyphenylacetate and its derivatives is an area ripe for innovation, with a focus on improving efficiency and selectivity. Future research is expected to concentrate on advanced catalytic systems and green chemistry principles to refine existing methods and develop new ones.

Modern synthetic strategies are increasingly moving towards highly selective and sustainable processes. For instance, iridium(III)-catalyzed C-H alkylation represents a sophisticated method for creating derivatives. acs.org Similarly, the development of practical and chemoselective O-methylation techniques using low-toxicity reagents like dimethyl malonate highlights a move towards safer and more selective reactions. researchgate.net Biocatalysis, using enzymes such as lipase (B570770), presents another avenue for enhancing selectivity. Studies on related compounds have shown that enzymatic activity can be influenced by the position of substituents on the phenyl ring, with lipase from Candida antarctica (Novozym 435) showing different activities for meta, para, and ortho isomers. researchgate.net

Furthermore, methodologies that offer high stereoselectivity are of great interest. The Ireland-Claisen rearrangement, for example, has been shown to be highly dependent on the electronic properties of the substituents, allowing for tunable diastereoselectivity in the synthesis of complex molecules derived from phenylacetates. bath.ac.uk The development of sustainable routes, such as the halogen- and base-free carbonylation of benzyl (B1604629) acetates, provides an environmentally friendly alternative for producing alkyl arylacetates. rsc.org The use of mild, light-induced protocols, such as those employing blue LEDs for reactions in aqueous media, also represents a significant step towards environmentally compatible synthesis. semanticscholar.orgnih.gov

Exploration of Undiscovered Biological Activities

While this compound is recognized as a key intermediate in the pharmaceutical and agrochemical industries, its full biological potential and that of its derivatives remain largely untapped. fishersci.cathermofisher.com Emerging research aims to systematically screen these compounds for a wide range of therapeutic applications.

Recent studies on derivatives have already yielded promising results. For example, a novel synthetic derivative of this compound demonstrated a potent activation effect on AMP-activated protein kinase (AMPK) in HepG2 cells, suggesting potential as an antidiabetic agent, even more potent than metformin. acs.org The structural motif of methoxyphenylacetate is found in various compounds exhibiting diverse biological effects. Related molecules have shown antimicrobial, antioxidant, and anti-inflammatory properties, indicating that derivatives of this compound could be a rich source for new drug candidates. smolecule.com The general approach of screening esters for bioactivity is supported by findings that various fatty acid methyl esters possess antioxidant and anticancer effects. researchgate.net

The systematic synthesis and evaluation of new derivatives are crucial. For instance, the creation of novel depsides and their subsequent testing have revealed significant antibacterial and antifungal activities, with some compounds proving more effective than standard antibiotics. semanticscholar.org This underscores the vast potential held within the chemical space surrounding the this compound scaffold.

Application in Nanoscience and Nanotechnology

The integration of organic molecules like this compound into nanomaterials is an emerging field with transformative potential. Although direct applications are still in early stages, the use of similar organic esters as precursors or functional components in nanotechnology suggests promising future directions. researchgate.netchem960.com

Research in this area could involve using this compound as a building block for creating sophisticated nanostructures. For example, organic molecules can be used to synthesize metal-organic frameworks (MOFs) or functionalize nanoparticles to create core-shell nanocomposites. researchgate.net These materials have a wide range of potential applications, including targeted drug delivery, catalysis, and advanced sensors. The ester and methoxy (B1213986) functional groups of this compound could be exploited to coordinate with metal centers or to tailor the surface properties of nanomaterials, thereby controlling their solubility, stability, and interaction with biological systems.

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental work is revolutionizing drug discovery, making the process faster, more cost-effective, and more precise. mdpi.comresearchgate.net For this compound, these integrated approaches are crucial for identifying and optimizing new drug candidates.

Computational tools are widely used to predict the biological activity and physicochemical properties of molecules. researchgate.net Molecular docking studies, for example, can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govderpharmachemica.com This was demonstrated in studies where docking was used to investigate the binding of precursor-derived hybrids to carbonic anhydrase isozymes and pyrazole (B372694) derivatives to the E. coli MurB enzyme. nih.govderpharmachemica.com

Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes, while quantum mechanics calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure and reactivity of these compounds. sapub.orguq.edu.au Such computational work can guide synthetic efforts by prioritizing compounds with the highest predicted activity and best safety profiles. nih.gov This integrated workflow, where computational predictions are validated through targeted synthesis and biological testing, accelerates the discovery pipeline, as seen in research combining computational modeling with wet lab experiments to confirm structural assignments and reaction mechanisms. bath.ac.uknih.gov

Computational MethodApplication in Drug DiscoveryRelevance to this compoundReference
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target.To screen derivatives against therapeutic targets like enzymes and receptors. nih.govderpharmachemica.com
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to study the stability of ligand-receptor complexes.To assess the stability of binding interactions predicted by docking. Topology files for MD are available. uq.edu.aurug.nl
QSAR (Quantitative Structure-Activity Relationship)Relates the chemical structure of a series of compounds to their biological activity.To build models that predict the activity of new derivatives before synthesis. sapub.org
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate.To perform early-stage filtering of derivatives with poor pharmacokinetic or toxicity profiles. mdpi.com
Density Functional Theory (DFT)Calculates the electronic structure of molecules to understand reactivity and molecular properties.To study electronic properties (HOMO-LUMO gap) to correlate with biological activity like antioxidant potential. sapub.org

Sustainability in Production and Lifecycle Assessment

Adopting sustainable practices in the chemical industry is an environmental and economic imperative. Future research on this compound will increasingly focus on green synthesis routes and comprehensive lifecycle assessments (LCA) to minimize its environmental footprint.

Green chemistry principles are already being applied to the synthesis of related compounds. This includes the use of biocatalysts like lipases in solvent-free conditions, which can increase efficiency and reduce waste. researchgate.net The development of protocols that use water as a solvent and visible light as an energy source represents a significant advancement in sustainable synthesis. semanticscholar.orgnih.gov Furthermore, designing synthetic routes that improve atom economy, such as the metal-free OH insertion reactions or halogen-free carbonylation, are key to reducing the environmental impact. rsc.orgrsc.org

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). icca-chem.orgwbcsd.org Conducting an LCA for this compound production would identify environmental hotspots in the process, such as high energy consumption or the use of hazardous solvents. cetjournal.it This analysis enables chemists and engineers to make informed decisions to optimize the production process, select less impactful raw materials, and design a more sustainable product lifecycle. wbcsd.orgcetjournal.it

Green Chemistry MetricDescriptionExample of ApplicationReference
Atom EconomyMeasures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product.Calculated for a solvent- and metal-free OH insertion reaction to quantify its efficiency. rsc.org
Carbon EfficiencyEstimates the percentage of carbon from the reactants that remains in the desired product.Used to evaluate the carbon utilization in a synthetic process. rsc.org
Reaction Mass Efficiency (RME)Considers the mass of the product divided by the total mass of stoichiometric reactants.Offers a practical measure of the 'greenness' of a chemical reaction. rsc.org
Life Cycle Assessment (LCA)A holistic evaluation of the environmental impact of a product throughout its entire lifecycle.Used to compare different production scenarios and identify areas for environmental improvement. icca-chem.orgcetjournal.it

Q & A

Q. What experimental design principles are critical for ensuring reproducibility in studies involving this compound?

  • Best practices :
  • Document storage conditions (temperature, humidity) and batch-specific purity data .
  • Use case study frameworks (16% of methodologies in chemical research) to systematically evaluate variables .
  • Adopt multi-lab validation for high-impact findings to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.